molecular formula C10H11N3O B2674780 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one CAS No. 247184-07-2

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one

Cat. No.: B2674780
CAS No.: 247184-07-2
M. Wt: 189.218
InChI Key: FUBDKZPIVQQQBG-UHFFFAOYSA-N
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Description

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of an amino group at the 5th position, an o-tolyl group at the 4th position, and a dihydropyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one typically involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the condensation of o-tolyl hydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazolone ring . The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.

Scientific Research Applications

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenyl)-5-amino-1H-pyrazol-3-one
  • 3-Amino-4-(2-methylphenyl)pyrazolin-5-one

Uniqueness

5-Amino-4-(o-tolyl)-1,2-dihydropyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced pharmacological activities or different reactivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-4-(2-methylphenyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-4-2-3-5-7(6)8-9(11)12-13-10(8)14/h2-5H,1H3,(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBDKZPIVQQQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(NNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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